

# Application Notes: Mefloquine Hydrochloride as a Tool for Studying Lysosomal Disruption

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## Compound of Interest

Compound Name: Mefloquine Hydrochloride

Cat. No.: B1293894

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## Introduction

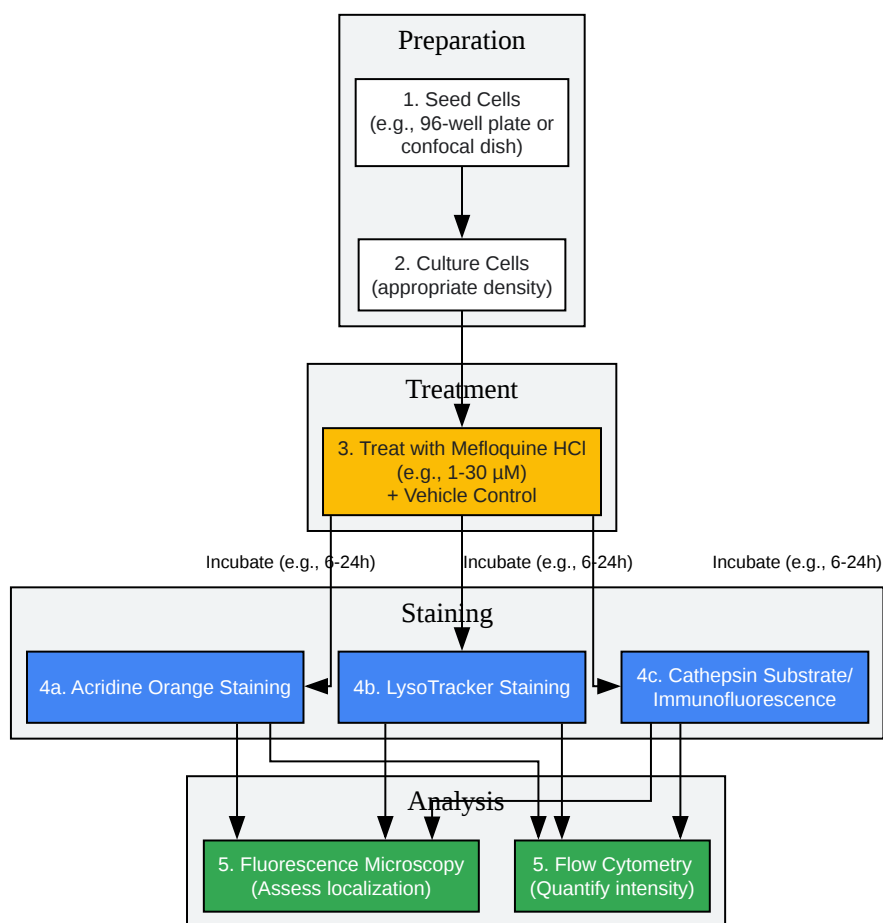
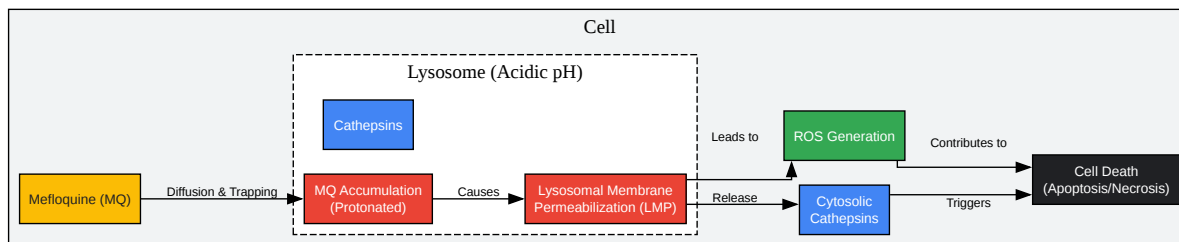
Mefloquine (MQ), a quinoline derivative sold under the brand name Lariam, is a well-established antimalarial drug used for both prophylaxis and treatment.[1][2] Beyond its antiparasitic activity, mefloquine has been identified as a potent lysosomotropic agent, making it a valuable chemical tool for researchers studying lysosomal biology, membrane permeabilization (LMP), and lysosomal cell death pathways.[3][4][5] Its ability to accumulate in lysosomes and induce their disruption provides a model for investigating cellular stress responses, autophagy inhibition, and targeted cancer therapy.[1][6]

## Mechanism of Action

Mefloquine is a weak base that readily crosses cellular membranes. Due to the acidic environment of the lysosome (pH 4-5), mefloquine becomes protonated and trapped within the organelle, a characteristic of lysosomotropic compounds.[3][4] This accumulation leads to several downstream effects:

- **Lysosomal Swelling and Destabilization:** The high concentration of mefloquine within the lysosome leads to osmotic stress, causing swelling and an expansion of the lysosomal apparatus.[3]
- **Impaired Lysosomal Function:** Mefloquine impairs the degradation of lipids, leading to the accumulation of phospholipids and the formation of myelin-like figures (multilamellar bodies) within the lysosomes.[3]

- Lysosomal Membrane Permeabilization (LMP): Ultimately, the destabilization of the lysosomal membrane results in LMP, a critical event where the lysosomal contents, including potent hydrolytic enzymes like cathepsins, are released into the cytosol.[7][8]
- Induction of Cell Death: The release of cathepsins into the cytosol can trigger a caspase-independent cell death pathway.[7] This process is often preceded by the generation of reactive oxygen species (ROS), although lysosomal disruption appears to be the primary event.[7][9]



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